Cas no 69182-49-6 (Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside)

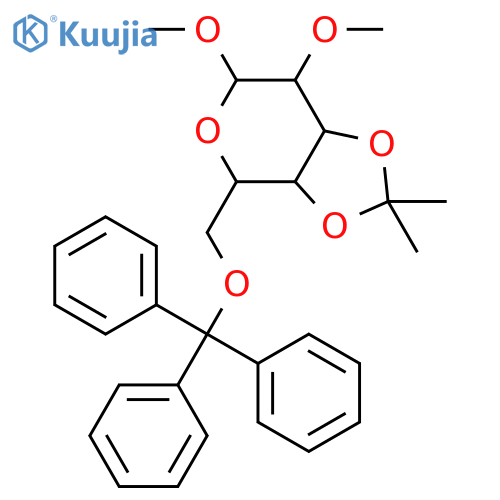

69182-49-6 structure

商品名:Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside

CAS番号:69182-49-6

MF:C30H34O6

メガワット:490.587369441986

CID:973211

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside 化学的及び物理的性質

名前と識別子

-

- Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-??-D-galactopyranoside

- Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside

- Methyl 3,4-O-Isoprop

- Methyl 3,4-O-isopropyliden-2-O-methyl-6-O-trityl-α-D-galactopyranosid

- METHYL 3,4-O-ISOPROPYLIDENE-2-O-METHYL-6-O-TRITYL-A-D-GALACTOPYRANOSIDE

- 3,4-O-ISOPROPYLIDENE-1,2-DI-O-METHYL-6-O-TRITYL-A-D-GALACTOPYRANOSIDE

- Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-Alpha-D-galactopyranoside

- Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside

-

計算された属性

- せいみつぶんしりょう: 490.23600

- どういたいしつりょう: 490.236

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 36

- 回転可能化学結合数: 8

- 複雑さ: 633

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4A^2

じっけんとくせい

- 密度みつど: 1.205

- ふってん: 573.06°C at 760 mmHg

- フラッシュポイント: 220.314°C

- 屈折率: 1.593

- PSA: 55.38000

- LogP: 4.90150

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MI09494-50 mg |

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside |

69182-49-6 | 50mg |

$97.50 | 2023-01-03 | ||

| TRC | M314620-100mg |

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside |

69182-49-6 | 100mg |

$98.00 | 2023-05-17 | ||

| TRC | M314620-2.5g |

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside |

69182-49-6 | 2.5g |

$1120.00 | 2023-05-17 | ||

| Biosynth | MI09494-250 mg |

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside |

69182-49-6 | 250MG |

$275.00 | 2023-01-03 | ||

| A2B Chem LLC | AH16978-250mg |

Methyl3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside |

69182-49-6 | 250mg |

$1125.00 | 2024-04-19 | ||

| TRC | M314620-50mg |

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside |

69182-49-6 | 50mg |

$81.00 | 2023-05-17 | ||

| TRC | M314620-250mg |

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside |

69182-49-6 | 250mg |

$144.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211850-250 mg |

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside, |

69182-49-6 | 250MG |

¥2,256.00 | 2023-07-10 | ||

| Biosynth | MI09494-100 mg |

3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside |

69182-49-6 | 100MG |

$171.00 | 2023-01-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211850-250mg |

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-α-D-galactopyranoside, |

69182-49-6 | 250mg |

¥2256.00 | 2023-09-05 |

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside 関連文献

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

69182-49-6 (Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside) 関連製品

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 857369-11-0(2-Oxoethanethioamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬